2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide
Overview
Description
2-Chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common synthetic route is the cyclization of a suitable precursor containing the desired functional groups. The reaction conditions often require the use of strong bases or acids, and the reaction temperature and time can vary depending on the specific method used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can help streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols or amines.
Scientific Research Applications
2-Chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological processes or as a potential therapeutic agent. In medicine, it could be investigated for its pharmacological properties and potential use in drug development. In industry, it may find applications in the production of advanced materials or as a component in various chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide can be compared with other similar compounds, such as 2-chloro-N-[4-methyl-5-(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide and 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-8-13-10(15-17-8)11(14-9(16)7-12)5-3-2-4-6-11/h2-7H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVKENVGEJUPIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(CCCCC2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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